molecular formula C17H14N2O7 B3712034 methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B3712034
M. Wt: 358.3 g/mol
InChI Key: WVNFQGQZNJWQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate is a complex organic compound that features a benzodioxole moiety, a nitrobenzoate group, and an amino carbonyl linkage

Preparation Methods

The synthesis of methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Nitration of benzoic acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrobenzoic acid.

    Esterification: The 3-nitrobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst to form methyl 3-nitrobenzoate.

    Amidation: The final step involves the reaction of methyl 3-nitrobenzoate with 1,3-benzodioxole-5-ylmethylamine under appropriate conditions to form the target compound.

Chemical Reactions Analysis

Methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with molecular targets such as tubulin. By binding to tubulin, it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents.

Comparison with Similar Compounds

Similar compounds include:

Methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-24-17(21)12-5-11(6-13(7-12)19(22)23)16(20)18-8-10-2-3-14-15(4-10)26-9-25-14/h2-7H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNFQGQZNJWQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.